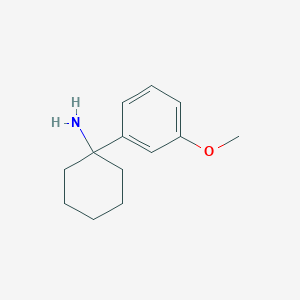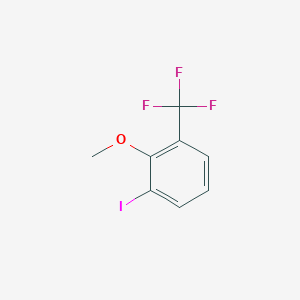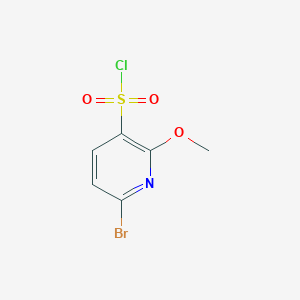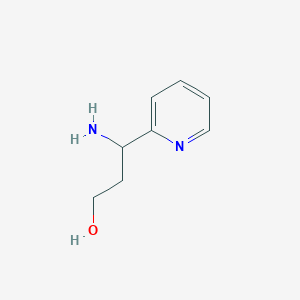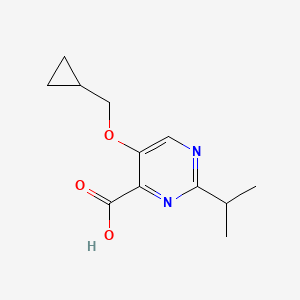
3-(Difluoromethoxy)-4-fluorobenzyl bromide
Overview
Description
3-(Difluoromethoxy)-4-fluorobenzyl bromide, also known as DFMB Br, is a chemical compound that has gained attention in the scientific community due to its potential use in drug discovery and development. DFMB Br is a derivative of the benzyl bromide compound and is known for its unique chemical properties that make it an ideal candidate for various research applications.
Mechanism of Action
3-(Difluoromethoxy)-4-fluorobenzyl bromide Br is known to act as an alkylating agent, which means that it can react with various nucleophiles such as DNA, RNA, and proteins. This property makes it an ideal candidate for the development of drugs that target specific cellular pathways and processes.
Biochemical and Physiological Effects:
This compound Br has been shown to have a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the induction of cell death in cancer cells. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Difluoromethoxy)-4-fluorobenzyl bromide Br in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a wide range of potential applications. However, one limitation of using this compound Br is that it can be toxic in high concentrations, which requires careful handling and disposal.
Future Directions
There are several potential future directions for research involving 3-(Difluoromethoxy)-4-fluorobenzyl bromide Br, including the development of new drugs for the treatment of cancer and neurodegenerative diseases. Other potential areas of research include the development of new synthetic methods for the production of this compound Br and the investigation of its potential use in other fields such as materials science and catalysis.
Conclusion:
Overall, this compound Br is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its unique chemical properties make it an ideal candidate for the development of new drugs and the investigation of various cellular pathways and processes. Further research is needed to fully understand the potential of this compound Br and its applications in various fields.
Scientific Research Applications
3-(Difluoromethoxy)-4-fluorobenzyl bromide Br has been extensively studied for its potential use in drug discovery and development. It is known to have a wide range of applications in the field of medicinal chemistry, including the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-(bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)7(3-5)13-8(11)12/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSERTOGMNQODFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261825-41-5 | |
| Record name | 4-(bromomethyl)-2-(difluoromethoxy)-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3390834.png)

![6-Aminomethylspiro[3.5]nonane](/img/structure/B3390858.png)
![1h-Pyrrolo[3,2-b]pyridine,6-ethynyl-](/img/structure/B3390870.png)
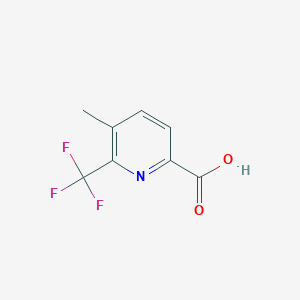
![3-Cyclobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B3390892.png)
